Eupalinolide A

Vue d'ensemble

Description

Eupalinolide B est une lactone sesquiterpénique naturelle isolée de la plante médicinale chinoise traditionnelle Eupatorium lindleyanum. Ce composé a suscité un intérêt considérable en raison de ses activités biologiques puissantes, notamment ses propriétés anti-inflammatoires et anticancéreuses .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Eupalinolide B peut être synthétisé par diverses voies chimiques. Une méthode courante consiste à l'extraire d'Eupatorium lindleyanum à l'aide de solvants organiques, suivie d'une purification chromatographique . La voie de synthèse implique généralement la formation du squelette germacrène, suivie de la lactonisation pour former la structure de la lactone sesquiterpénique.

Méthodes de Production Industrielle : La production industrielle d'Eupalinolide B repose principalement sur l'extraction d'Eupatorium lindleyanum. La matière végétale est soumise à une extraction par solvant, et l'extrait brut est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour isoler l'Eupalinolide B à haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions : Eupalinolide B subit diverses réactions chimiques, notamment :

Oxydation : Eupalinolide B peut être oxydé pour former des époxydes et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le cycle lactone en une forme plus réduite.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle lactone ou d'autres sites réactifs de la molécule.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent les époxydes, les lactones réduites et les dérivés substitués, qui peuvent avoir des activités biologiques différentes de celles du composé parent .

Applications De Recherche Scientifique

Antitumor Activity

Mechanism of Action

Eupalinolide A has been shown to exhibit significant anti-cancer properties, particularly against hepatocellular carcinoma (HCC). In a study investigating its effects on HCC cells, this compound was found to inhibit cell proliferation and migration by inducing autophagy and arresting the cell cycle at the G1 phase. This process is mediated through reactive oxygen species (ROS) generation and activation of the extracellular signal-regulated kinase (ERK) signaling pathway .

Case Study: Hepatocellular Carcinoma

A xenograft model demonstrated that treatment with this compound significantly reduced tumor growth in HCC. The study utilized various methodologies including flow cytometry and western blotting to assess cell cycle progression and apoptosis, confirming the compound's potential as a therapeutic agent against HCC .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Eupalinolide B is part of a family of sesquiterpene lactones, which includes similar compounds such as Eupalinolide A and other germacrane sesquiterpenes . Compared to its analogs, Eupalinolide B is unique due to its specific configuration and potent biological activities. This compound, for example, has a different configuration and exhibits distinct biological effects .

Comparaison Avec Des Composés Similaires

Eupalinolide B fait partie d'une famille de lactones sesquiterpéniques, qui comprend des composés similaires tels que l'Eupalinolide A et d'autres sesquiterpènes germacrènes . Comparé à ses analogues, l'Eupalinolide B est unique en raison de sa configuration spécifique et de ses activités biologiques puissantes. This compound, par exemple, a une configuration différente et présente des effets biologiques distincts .

Liste de Composés Similaires :

- This compound

- Germacrene D

- Parthénolide

- Costunolide

Ces composés présentent des similitudes structurales mais diffèrent par leurs activités biologiques spécifiques et leurs mécanismes d'action .

Activité Biologique

Eupalinolide A (EA) is a bioactive compound derived from Eupatorium lindleyanum, a plant known for its therapeutic properties. Recent research has highlighted its potential in oncology, particularly against hepatocellular carcinoma (HCC). This article explores the biological activity of EA, focusing on its mechanisms of action, pharmacological effects, and metabolic characteristics.

This compound exhibits its biological effects primarily through the induction of autophagy and modulation of signaling pathways. The following mechanisms have been identified:

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : EA has demonstrated significant antitumor effects in xenograft models of HCC. In these studies, EA inhibited tumor growth and metastasis, showcasing its potential as a therapeutic agent against liver cancer .

- Anti-inflammatory Properties : Beyond its antitumor effects, EA may also exhibit anti-inflammatory properties, which are common among sesquiterpene lactones. This aspect could enhance its therapeutic efficacy in various inflammatory conditions .

Metabolic Stability and Kinetics

Understanding the metabolic behavior of EA is crucial for evaluating its therapeutic potential:

- Metabolic Pathways : Research indicates that EA undergoes hydrolysis mediated by carboxylesterase and oxidation via cytochrome P450 enzymes in human liver microsomes. These metabolic processes are essential for determining the bioavailability and pharmacokinetics of EA .

- Comparative Stability : Studies comparing the metabolic stability of EA with its isomer Eupalinolide B revealed differences in hydrolytic stability, which may influence their respective biological activities .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Hepatocellular Carcinoma Study : In a study examining the effects of EA on HCC, researchers found that it significantly inhibited cell migration and proliferation through ROS/ERK-mediated autophagy induction. The study utilized various assays including Cell Counting Kit 8 (CCK-8), flow cytometry, and electron microscopy to validate these findings .

- Comparative Analysis with Other Compounds : Similar compounds such as Eupalinolide O have shown promising results against breast cancer cells by inducing apoptosis and cell cycle arrest. This suggests that EA may share similar mechanisms with other sesquiterpene lactones, enhancing its profile as an anticancer agent .

Propriétés

IUPAC Name |

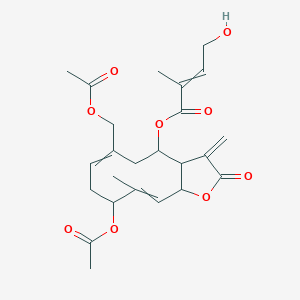

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-FHEQDPKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855825 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877822-41-8 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.